molecular formula C13H22O2 B14674920 5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol CAS No. 34748-63-5

5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol

Katalognummer: B14674920
CAS-Nummer: 34748-63-5
Molekulargewicht: 210.31 g/mol
InChI-Schlüssel: AZHWRHJDAMOKPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol is a synthetic organic compound with the molecular formula C12H20O2. It is a derivative of octahydro-4,7-methano-1H-inden-5-ol, featuring an ethoxymethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol typically involves the following steps:

    Starting Material: The synthesis begins with octahydro-4,7-methano-1H-inden-5-ol.

    Ethoxymethylation: The key step involves the introduction of the ethoxymethyl group. This can be achieved through a reaction with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The ethoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

34748-63-5

Molekularformel

C13H22O2

Molekulargewicht

210.31 g/mol

IUPAC-Name

8-(ethoxymethyl)tricyclo[5.2.1.02,6]decan-8-ol

InChI

InChI=1S/C13H22O2/c1-2-15-8-13(14)7-9-6-12(13)11-5-3-4-10(9)11/h9-12,14H,2-8H2,1H3

InChI-Schlüssel

AZHWRHJDAMOKPR-UHFFFAOYSA-N

Kanonische SMILES

CCOCC1(CC2CC1C3C2CCC3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.